

A Head-to-Head Comparison of Investigational Pain Drugs: DSP-2230 in Focus

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of neuropathic pain treatment is evolving, with a shift towards novel mechanisms that promise greater efficacy and improved safety profiles over existing therapies. This guide provides a head-to-head comparison of **DSP-2230** (also known as ANP-230), an investigational voltage-gated sodium channel blocker, with other notable investigational drugs for pain. The comparison is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and safety.

Overview of Investigational Drugs

DSP-2230 is a selective inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are crucial for pain signal transmission in the peripheral nervous system.[1] Its development is currently being advanced by AlphaNavi Pharma, with a focus on rare pain disorders such as familial episodic pain syndrome. This guide compares **DSP-2230** with other investigational agents targeting different pathways implicated in neuropathic pain: Mirogabalin, a calcium channel $\alpha 2\delta$ ligand; LX-9211, an AAK1 inhibitor; and EMA401, an angiotensin II type 2 (AT2) receptor antagonist.

Mechanism of Action and Development Stage

The distinct mechanisms of action of these investigational drugs highlight the diverse strategies being employed to combat neuropathic pain.



Drug	Target	Mechanism of Action	Developer	Highest Development Stage
DSP-2230 (ANP- 230)	Nav1.7, Nav1.8, Nav1.9	Blocks voltage- gated sodium channels involved in pain signal propagation.[1]	AlphaNavi Pharma	Phase 1/2
Mirogabalin	Voltage-gated Calcium Channel α2δ-1 subunit	Binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing neurotransmitter release.	Daiichi Sankyo	Approved (Japan)
LX-9211 (Pilavapadin)	Adaptor- Associated Kinase 1 (AAK1)	Inhibits AAK1, a novel target involved in pain signaling.[2]	Lexicon Pharmaceuticals	Phase 2b
EMA401	Angiotensin II Type 2 (AT2) Receptor	Antagonizes the AT2 receptor, which is implicated in the sensitization of pain-sensing nerves.	Novartis (development halted)	Phase 2

Preclinical and Clinical Efficacy

Direct comparison of clinical efficacy is challenging due to the different stages of development and the varying patient populations studied. However, available data provides insights into the potential of each compound.



DSP-2230 (ANP-230)

Preclinical studies have demonstrated the potential of **DSP-2230**. In animal models, it has shown dose-dependent analysesic effects in both neuropathic and inflammatory pain models.[3] [4] A study in a mouse model of familial episodic pain syndrome revealed that ANP-230 reduced pain responses to heat and mechanical stimuli and suppressed the repetitive firing of dorsal root ganglion neurons.[5]

A pharmacodynamic study in healthy volunteers used capsaicin and ultraviolet-B (UVB) induced pain models to assess the drug's effect.[6][7][8] While the complete results are not publicly available, this methodology allows for the assessment of a drug's ability to modulate pain in a controlled setting.

Mirogabalin

A Phase 3, randomized, double-blind, placebo-controlled study in 300 patients with central neuropathic pain after spinal cord injury demonstrated the efficacy of Mirogabalin.[9][10][11]

Efficacy Endpoint	Mirogabalin	Placebo	p-value
Change from baseline in weekly Average Daily Pain Score (ADPS) at week 14 (Least-squares mean difference)	-0.71 (95% CI: -1.08 to -0.34)	-	0.0001
≥30% Responder Rate at Week 14	1.91 (Odds Ratio, 95% CI: 1.11–3.27)	-	-
≥50% Responder Rate at Week 14	2.52 (Odds Ratio, 95% CI: 1.11–5.71)	-	-

LX-9211 (Pilavapadin)

A Phase 2 proof-of-concept, randomized, double-blind, placebo-controlled study evaluated LX-9211 in 319 individuals with diabetic peripheral neuropathic pain.[12]



•	LX-9211 (Low Dose)	LX-9211 (High Dose)	Placebo	p-value (Low Dose vs Placebo)	p-value (High Dose vs Placebo)
Change from baseline in Average Daily Pain Score (ADPS) at week 6 (Least squares mean difference)	-1.39	-1.27	-0.72	0.007	0.030

A subsequent Phase 2b study showed reductions in the mean average daily pain score from baseline to week 8, although the primary endpoint of a dose-response signal was not met.[2]

EMA401

A Phase 2, randomized, double-blind, placebo-controlled trial in 183 patients with postherpetic neuralgia showed promising results for EMA401.[13][14][15]

Efficacy Endpoint	EMA401	Placebo	p-value
Mean reduction in pain intensity from baseline to week 4	-2.34	-1.64	0.006
≥30% Responder Rate	56.5%	34.1%	0.003

Despite these positive findings, the development of EMA401 was discontinued due to preclinical findings of potential long-term liver toxicity.[16]

Safety and Tolerability



Drug	Common Adverse Events
DSP-2230 (ANP-230)	Data from patient trials are not yet publicly available. Preclinical studies suggest a favorable safety profile with negligible motor function impairment.[3]
Mirogabalin	Somnolence, dizziness, peripheral edema, nasopharyngitis, constipation, and weight gain (mostly mild).[10]
LX-9211 (Pilavapadin)	Dizziness, headache, and nausea (mostly mild to moderate).[17]
EMA401	Generally safe and well-tolerated in the Phase 2 study with no serious treatment-related adverse events reported.[13][14] Development was halted due to preclinical toxicity signals.[16]

Experimental Protocols Mirogabalin Phase 3 Study (Central Neuropathic Pain after Spinal Cord Injury)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted at 120 sites in Japan, Korea, and Taiwan.
- Participants: 300 adult patients with central neuropathic pain for at least 6 months following traumatic spinal cord injury.
- Intervention: Patients were randomized (1:1) to receive either mirogabalin or placebo for 14 weeks. The mirogabalin dose was titrated from 5 mg twice daily to 10 mg or 15 mg twice daily.
- Primary Endpoint: Change from baseline in the weekly Average Daily Pain Score (ADPS) at week 14, measured on an 11-point numerical rating scale.



Secondary Endpoints: ADPS responder rates (≥30% and ≥50% reduction), Short-Form
McGill Pain Questionnaire (SF-MPQ), Average Daily Sleep Interference Score (ADSIS), and
Neuropathic Pain Symptom Inventory (NPSI).[9][10][11]

LX-9211 Phase 2 Study (Diabetic Peripheral Neuropathic Pain)

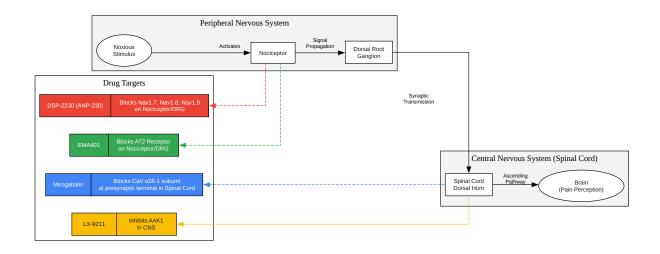
- Study Design: A randomized, double-blind, placebo-controlled, proof-of-concept study.
- Participants: 319 individuals with diabetic peripheral neuropathic pain.
- Intervention: Patients were randomized (1:1:1) to receive one of two doses of LX-9211 or a matching placebo once daily for 6 weeks.
- Primary Endpoint: Change from baseline to week 6 in the Average Daily Pain Score (ADPS),
 based on an 11-point numerical rating scale.
- Secondary Endpoints: Brief Pain Inventory Short Form for Diabetic Peripheral Neuropathy,
 Neuropathic Pain Symptom Inventory scores, and Patient Global Impression of Change.[12]

EMA401 Phase 2 Study (Postherpetic Neuralgia)

- Study Design: A randomized, double-blind, placebo-controlled trial conducted at 29 centers in six countries.
- Participants: 183 patients with postherpetic neuralgia.
- Intervention: Patients received either EMA401 (100 mg twice daily) or placebo for 28 days.
- Primary Endpoint: Reduction in mean daily pain score versus placebo over the last week of treatment.
- Secondary Endpoint: Proportion of patients achieving a ≥30% reduction in mean pain intensity score compared to baseline.[13][14]

Visualizing the Pain Pathways and Drug Targets



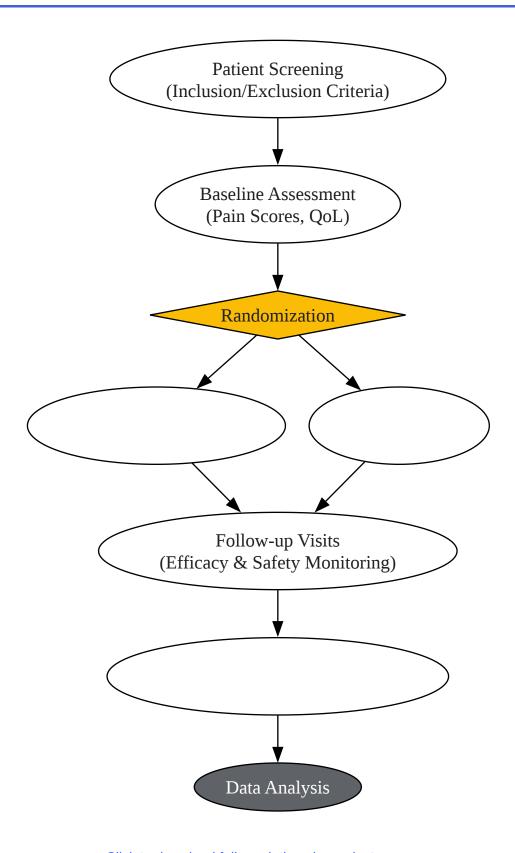


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Caption: Overview of the pain signaling pathway and the targets of investigational drugs.

Experimental Workflow for a Typical Phase 2 Efficacy Trialdot





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- To cite this document: BenchChem. [A Head-to-Head Comparison of Investigational Pain Drugs: DSP-2230 in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607216#head-to-head-comparison-of-dsp-2230-with-other-investigational-pain-drugs]

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